molecular formula C23H14F3N3OS2 B304127 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B304127
M. Wt: 469.5 g/mol
InChI Key: ZJSONEAANSVTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases.

Mechanism of Action

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide works by inhibiting the activity of BTK, a key protein involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which are important for the immune system's response to infection and disease. By inhibiting BTK, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of cancer cell growth and immune cell activation. 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to induce apoptosis (cell death) in cancer cells, further inhibiting tumor growth. In preclinical studies, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been well-tolerated with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide's potency may also lead to potential limitations, such as the development of drug resistance and the need for combination therapy.

Future Directions

For 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research include the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to understand the mechanisms of drug resistance and to identify biomarkers that can predict treatment response. The development of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of ongoing research.

Synthesis Methods

The synthesis of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-5-nitropyridine with 2-thiophenecarboxaldehyde, followed by the reaction with 2-naphthylamine and trifluoromethylthiophene-2-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.

Scientific Research Applications

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases. In preclinical studies, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown promising results in inhibiting the growth of cancer cells, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C23H14F3N3OS2

Molecular Weight

469.5 g/mol

IUPAC Name

3-amino-N-naphthalen-2-yl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H14F3N3OS2/c24-23(25,26)15-11-16(17-6-3-9-31-17)29-22-18(15)19(27)20(32-22)21(30)28-14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,27H2,(H,28,30)

InChI Key

ZJSONEAANSVTDP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

Origin of Product

United States

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